molecular formula C17H21N3O2 B6897664 2-(furan-2-yl)-N-(3-methylpyridin-2-yl)azepane-1-carboxamide

2-(furan-2-yl)-N-(3-methylpyridin-2-yl)azepane-1-carboxamide

Cat. No.: B6897664
M. Wt: 299.37 g/mol
InChI Key: CLJSXEWKMODCHD-UHFFFAOYSA-N
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Description

2-(furan-2-yl)-N-(3-methylpyridin-2-yl)azepane-1-carboxamide is a synthetic organic compound that belongs to the class of azepane derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(furan-2-yl)-N-(3-methylpyridin-2-yl)azepane-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Azepane Ring: Starting with a suitable precursor, the azepane ring can be formed through cyclization reactions.

    Introduction of the Furan and Pyridine Moieties: The furan and pyridine groups can be introduced through nucleophilic substitution or coupling reactions.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through amidation reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

    Purification Techniques: Employing techniques such as crystallization, distillation, or chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

2-(furan-2-yl)-N-(3-methylpyridin-2-yl)azepane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as intermediates in chemical synthesis.

Mechanism of Action

The mechanism of action of 2-(furan-2-yl)-N-(3-methylpyridin-2-yl)azepane-1-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to cellular receptors to modulate biological pathways.

    Pathways: Involvement in signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-(furan-2-yl)-N-(3-methylpyridin-2-yl)azepane-1-carboxamide: can be compared with other azepane derivatives, such as:

Uniqueness

  • Structural Features : The specific arrangement of the furan, pyridine, and azepane moieties.
  • Biological Activity : Unique biological activities compared to other similar compounds.
  • Synthetic Accessibility : Differences in synthetic routes and ease of production.

Properties

IUPAC Name

2-(furan-2-yl)-N-(3-methylpyridin-2-yl)azepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-13-7-5-10-18-16(13)19-17(21)20-11-4-2-3-8-14(20)15-9-6-12-22-15/h5-7,9-10,12,14H,2-4,8,11H2,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLJSXEWKMODCHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)N2CCCCCC2C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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